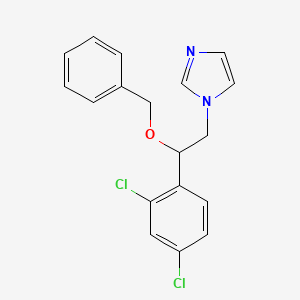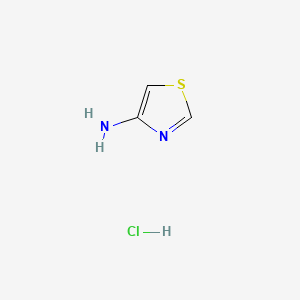
2-Cyclopentyl-1,3-oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Cyclopentyl-1,3-oxazole-4-carboxylic acid” is a 2,4-disubstituted oxazole with potential properties for the synthesis of pharmaceutical therapeutics . It has the molecular formula C9H11NO3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the canonical SMILES string: C1CCC(C1)C2=NC(=CO2)C(=O)O . It has a molecular weight of 181.19 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, oxazoles in general have been found to undergo various reactions. For instance, they can undergo direct arylation with high regioselectivity .科学研究应用
2-Cyclopentyl-1,3-oxazole-4-carboxylic acid has been widely used in the field of biomedical research. It has been used as a substrate for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. In addition, it has been used in the synthesis of a variety of peptides and proteins, as well as in the synthesis of inhibitors of enzymes such as cyclooxygenase-2. It has also been used in the synthesis of a variety of other compounds, including anti-inflammatory agents, antibiotics, and anti-cancer agents.
作用机制
Target of Action
Oxazole derivatives have been known to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Mode of Action
It is known that oxazole derivatives can interfere with the biofilm formation of staphylococcus aureus
Biochemical Pathways
These could potentially include pathways involved in cell wall synthesis, protein synthesis, and DNA replication in bacteria .
Result of Action
It has been reported that oxazole derivatives can inhibit the formation of biofilms by staphylococcus aureus . This suggests that these compounds may have potential applications in the treatment of bacterial infections.
实验室实验的优点和局限性
2-Cyclopentyl-1,3-oxazole-4-carboxylic acid is a useful compound for use in laboratory experiments due to its wide range of potential applications. It is a relatively simple compound to synthesize and can be used in a variety of biochemical and physiological studies. However, it is important to note that it is not a drug and should not be used as such. In addition, it should be handled with care, as it can be toxic if inhaled or ingested.
未来方向
The potential applications of 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid are vast, and there are many future directions that could be explored. For example, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. In addition, further research could be conducted into the mechanism of action of this compound and its potential as an anti-inflammatory, anti-microbial, and anti-oxidant agent. Finally, further research could be conducted into the potential of this compound as an inhibitor of enzymes such as cyclooxygenase-2.
合成方法
2-Cyclopentyl-1,3-oxazole-4-carboxylic acid can be synthesized via a two-step method. The first step involves the reaction of 2-cyclopentyl-1-carboxylic acid with hydrazine hydrate to form 2-cyclopentyl-1-hydrazinecarboxylate. This is then reacted with chloroacetyl chloride to form this compound. This method is simple and efficient and has been widely used in the synthesis of this compound.
生化分析
Biochemical Properties
2-Cyclopentyl-1,3-oxazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions . These interactions can alter the enzyme’s activity, leading to changes in the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression underlies its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These dosage-dependent effects underscore the need for careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can influence the activity of dehydrogenases, which are enzymes that play a crucial role in metabolic pathways such as glycolysis and the citric acid cycle. These interactions can lead to changes in the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its effects. The compound’s distribution within the cell is essential for its biological activity, as it needs to reach its target sites to modulate cellular functions effectively.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its mechanism of action.
属性
IUPAC Name |
2-cyclopentyl-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)7-5-13-8(10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFSEYJFLNQHOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1247889-30-0 |
Source


|
| Record name | 2-cyclopentyl-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

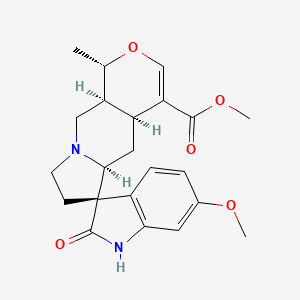
![2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol](/img/structure/B568820.png)
![Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B568822.png)
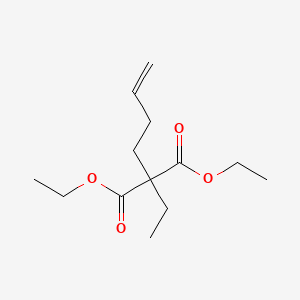
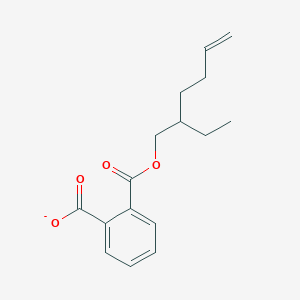
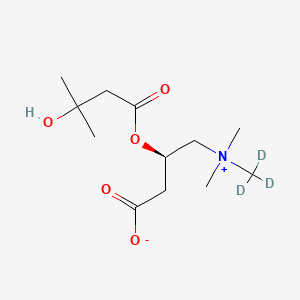

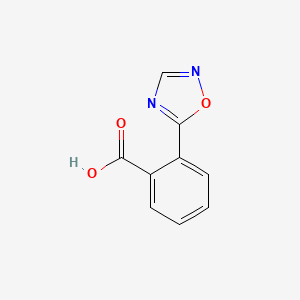
![(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester](/img/structure/B568831.png)
